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Compound of Interest

Compound Name: 1-Cyclopropylpiperidin-4-ol

Cat. No.: B1393038

An In-Depth Technical Guide to 1-Cyclopropylpiperidin-4-ol: Synthesis, Characterization, and
Applications

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropylpiperidin-4-ol, a
pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental
molecular and physicochemical properties, present a detailed, field-proven protocol for its
synthesis via reductive amination, and discuss the analytical techniques required for its
structural confirmation and purity assessment. Furthermore, this guide highlights its strategic
application in the development of therapeutic agents, particularly as a key scaffold in Dipeptidyl
Peptidase-4 (DPP-4) inhibitors and CCR5 antagonists. This document is intended for
researchers, chemists, and drug development professionals seeking to leverage this versatile
intermediate in their synthetic programs.

Introduction: The Strategic Value of the N-
Cyclopropylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in
natural products and pharmaceuticals. Its conformational flexibility and ability to present
substituents in well-defined three-dimensional space make it a privileged structure in drug
design. The introduction of a cyclopropyl group onto the piperidine nitrogen atom, as in 1-
Cyclopropylpiperidin-4-ol, imparts a unique and highly desirable set of properties.
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The cyclopropyl moiety is the smallest possible carbocycle, and its strained three-membered
ring introduces significant sp2 character into its C-C bonds. When attached to a nitrogen atom,
it acts as a "conformationally restricted" ethyl group mimic, reducing the metabolic lability often
associated with N-ethyl or N-isopropyl groups while maintaining or enhancing binding affinity to
biological targets. This substitution can favorably modulate key drug-like properties, including
lipophilicity (logP), metabolic stability, and aqueous solubility, making 1-Cyclopropylpiperidin-
4-ol a valuable starting material for library synthesis and lead optimization campaigns.

Molecular and Physicochemical Properties

1-Cyclopropylpiperidin-4-ol is a bifunctional molecule featuring a nucleophilic tertiary amine
and a secondary alcohol, enabling a wide range of subsequent chemical transformations. Its
core attributes are summarized below.

Table 1: Core Properties of 1-Cyclopropylpiperidin-4-ol

Property Value Source
Molecular Formula CsH1sNO

Molecular Weight 141.21 g/mol

IUPAC Name 1-cyclopropylpiperidin-4-ol

CAS Number 851847-62-6

Canonical SMILES C1CC1N2CCC(CC2)0

While extensive experimental data on the bulk physical properties (e.g., melting point, boiling
point) of 1-Cyclopropylpiperidin-4-ol are not widely published, related compounds such as 4-
hydroxypiperidine are described as hygroscopic solids.[1] It is reasonable to anticipate that 1-
Cyclopropylpiperidin-4-ol is a high-boiling liquid or a low-melting solid at standard
temperature and pressure.

Caption: 2D Chemical Structure of 1-Cyclopropylpiperidin-4-ol.

Synthesis and Purification
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The most direct and reliable method for preparing 1-Cyclopropylpiperidin-4-ol is through the
reductive amination of 4-piperidone with cyclopropylamine. This strategy is efficient and
leverages readily available starting materials.

Principle of the Reaction

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two key
stages:

e Iminium lon Formation: The primary amine (cyclopropylamine) attacks the carbonyl carbon of
4-piperidone to form a hemiaminal intermediate. This intermediate then dehydrates, typically
under mildly acidic conditions, to generate a cyclic iminium ion.

¢ Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a
hydride to the electrophilic iminium carbon, yielding the final tertiary amine product. The
choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is ideal for this
transformation as it is mild, tolerant of acidic conditions, and does not readily reduce the
starting ketone, thereby minimizing side reactions.

Detailed Experimental Protocol

Reagents:

4-Piperidone hydrochloride (1.0 eq)

Cyclopropylamine (1.2 eq)

Sodium triacetoxyborohydride (STAB) (1.5 eq)

Dichloromethane (DCM) (approx. 0.1 M concentration)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
Procedure:

o Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and
under an inert atmosphere (N2 or Argon), add 4-piperidone hydrochloride.
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Solvent Addition: Add anhydrous DCM to the flask. The choice of DCM is strategic; it is an
excellent solvent for the reactants and intermediates and is unreactive under the reaction
conditions.

Base Addition: Add triethylamine or DIPEA to the suspension. Causality: The starting
material is a hydrochloride salt. The base is required to neutralize the HCI and liberate the
free base of 4-piperidone, which is necessary for the initial nucleophilic attack.

Amine Addition: Add cyclopropylamine to the mixture and stir for 20-30 minutes at room
temperature. This allows for the formation of the iminium ion intermediate in equilibrium.

Reduction: In a single portion, add sodium triacetoxyborohydride (STAB). Causality: STAB is
added after the iminium ion has had time to form. Its mild nature ensures the selective
reduction of the iminium ion over the ketone. An exothermic reaction may be observed; if
necessary, cool the flask with a water bath.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The
progress should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification

Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the
reaction mixture to quench any unreacted STAB and neutralize the acetic acid byproduct.

Extraction: Transfer the mixture to a separatory funnel. Extract the agueous layer three times
with DCM. Combine the organic layers.

Washing: Wash the combined organic layers with brine to remove residual water and
inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield
the crude product.

Purification: The crude material is typically purified by flash column chromatography on silica
gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to
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afford 1-Cyclopropylpiperidin-4-ol as a pure compound.
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Caption: Synthetic Workflow for 1-Cyclopropylpiperidin-4-ol.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic
methods is essential.

e 1H NMR Spectroscopy: The proton NMR spectrum is the most informative tool. Key expected
signals include:

o A multiplet in the upfield region (~0.3-0.8 ppm) corresponding to the four protons on the
cyclopropyl ring.

o A multiplet for the proton on the nitrogen-adjacent cyclopropyl carbon (~1.8-2.2 ppm).
o Abroad singlet for the hydroxyl proton (-OH), which is exchangeable with D20.
o A multiplet for the proton at the C4 position bearing the hydroxyl group (~3.5-3.8 ppm).

o Complex multiplets for the axial and equatorial protons of the piperidine ring, typically
found between ~1.5 and 3.0 ppm.

e 13C NMR Spectroscopy: The carbon spectrum should show 8 distinct signals, confirming the
molecular symmetry. Expected signals include:

o Two signals for the cyclopropyl carbons (~5-15 ppm).
o Asignal for the nitrogen-adjacent cyclopropyl methine carbon (~35-45 ppm).

o Signals for the piperidine ring carbons, with the C4 carbon bearing the hydroxyl group
being the most downfield among them (~65-70 ppm).

e Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the mass
spectrum should show a prominent peak corresponding to the protonated molecule [M+H]*
at m/z = 142.12.

e Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional
groups. Expect to see:
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o A strong, broad absorption band in the region of 3200-3600 cm~* characteristic of the O-H
stretch of the alcohol.

o Multiple sharp peaks in the 2800-3000 cm~* region corresponding to C-H stretching
vibrations of the piperidine and cyclopropy! groups.

o A C-N stretching band around 1100-1200 cm™1,

Applications in Medicinal Chemistry

1-Cyclopropylpiperidin-4-ol is not typically a final drug product but rather a crucial
intermediate used to construct more complex active pharmaceutical ingredients (APISs).

Role in DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the
treatment of type 2 diabetes. Many potent inhibitors, such as Alogliptin, contain an
aminopiperidine moiety that forms key interactions with the enzyme's active site. The 1-
cyclopropylpiperidin-4-ol scaffold is an excellent starting point for synthesizing novel
analogues of these drugs.[2] The hydroxyl group can be converted into an amine via a
Mitsunobu reaction or by oxidation followed by reductive amination, providing access to the
critical amino-piperidine core. The N-cyclopropyl group helps to optimize the pharmacokinetic
profile of the final compound.

Scaffold for CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of
macrophage-tropic strains of the HIV-1 virus into host cells. Small molecules that block this
receptor can function as potent antiviral agents. The 1-cyclopropylpiperidin-4-ol structure has
been identified as a valuable scaffold for the development of novel CCR5 antagonists, where
the piperidine core serves as a central hub for attaching other necessary pharmacophoric
elements.
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Caption: Role as an intermediate in drug development.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-Cyclopropylpiperidin-4-ol is not universally
available, its structure suggests hazards associated with both piperidines and amino alcohols.
The following guidelines are based on best practices for handling similar chemical entities.[3][4]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

e Handling: Handle this compound in a well-ventilated fume hood to avoid inhalation of any
vapors. Avoid contact with skin and eyes. The compound may be corrosive and toxic if
inhaled or ingested.

e Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from heat, sparks, open flames, and other sources of ignition, as related compounds
can be flammable.[3] Store away from strong oxidizing agents and strong acids.

o First Aid:

o Skin Contact: Immediately remove contaminated clothing and rinse the affected area with
copious amounts of water for at least 15 minutes. Seek medical attention.
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o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding
the eyelids open. Seek immediate medical attention.

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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